(R)-2-(Piperidin-2-yl)pyridin-3-ol
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Overview
Description
®-2-(Piperidin-2-yl)pyridin-3-ol is a chiral compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with a piperidine moiety and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine and piperidine derivatives.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for ®-2-(Piperidin-2-yl)pyridin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
®-2-(Piperidin-2-yl)pyridin-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-2-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-2-yl)pyridin-3-ol: The enantiomer of the compound, which may have different biological activities.
2-(Piperidin-2-yl)pyridine: Lacks the hydroxyl group, leading to different chemical and biological properties.
3-Hydroxypyridine: A simpler compound with a hydroxyl group on the pyridine ring.
Uniqueness
®-2-(Piperidin-2-yl)pyridin-3-ol is unique due to its specific chiral configuration and the presence of both a piperidine ring and a hydroxyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
1213929-36-2 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[(2R)-piperidin-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-9-5-3-7-12-10(9)8-4-1-2-6-11-8/h3,5,7-8,11,13H,1-2,4,6H2/t8-/m1/s1 |
InChI Key |
QDOICNNUKCGLSE-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=C(C=CC=N2)O |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC=N2)O |
Origin of Product |
United States |
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